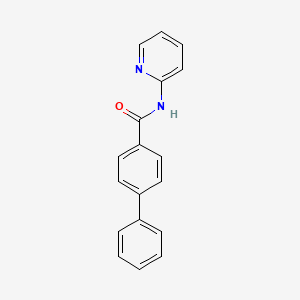![molecular formula C16H14Br3N3O3 B5549033 4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)
4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide derivatives are a class of organic compounds known for their diverse pharmacological activities and applications in medicinal chemistry. These compounds are characterized by a benzamide moiety, where the amide group is directly attached to a benzene ring. The modification of this core structure through the introduction of various functional groups, such as nitro, methyl, and tribromoethyl groups, can significantly alter their chemical properties and biological activities.
Synthesis Analysis
The synthesis of complex benzamide derivatives typically involves multi-step organic reactions, starting from simple benzene derivatives. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide derivatives has been reported through reactions involving nitroaniline and benzamidomethyl chloride in aqueous media, showcasing the use of amine coupling reactions and nucleophilic substitution as key steps (Buzarevski et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier-Transform Infrared Spectroscopy), and X-ray crystallography. For example, a bisamide compound, N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, was characterized by these techniques, highlighting the importance of hydrogen bonding in its crystal structure (Ayoob & Hawaiz, 2023).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution, amidation, and electrophilic aromatic substitution. The presence of functional groups such as nitro, amino, and alkyl groups influences their reactivity and the type of chemical reactions they can participate in.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. For instance, the crystal structure analysis of certain benzamide derivatives provides insight into their solid-state properties, including molecular packing and hydrogen bonding patterns (Saeed et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The synthesis of related compounds often involves specific reactions to introduce various functional groups, enhancing their chemical properties and potential applications. For example, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide showcases a method involving (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, characterized by 1H-NMR, 13C-NMR, and FTIR spectroscopy (Buzarevski, Mikhova, & Popovski, 2014).
Antimicrobial and Anticonvulsant Activities
Antimicrobial Properties : Research on acylthiourea derivatives, closely related in structure to the query compound, demonstrates significant antimicrobial activity against various bacterial and fungal strains. These activities suggest potential for related compounds in developing new antimicrobial agents (Limban et al., 2011).
Anticonvulsant Activity : Analogs of benzamide derivatives, such as 4-amino-N-(2,6-dimethylphenyl)benzamide or ameltolide, show promising anticonvulsant properties in various models, indicating the potential of structurally related compounds for further investigation in this domain (Lambert et al., 1995).
Chemical Properties and Interactions
- Chemical Behavior and Applications : The synthesis and study of compounds like 4-amino-N-(4-sulfamoylphenyl)benzamide and its derivatives highlight the relevance of specific functional groups in mediating biological activities, such as inhibiting certain enzymes. This underscores the importance of detailed chemical synthesis and characterization in understanding and exploiting the biological potentials of these compounds (Ulus et al., 2013).
Propiedades
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br3N3O3/c1-10-6-8-11(9-7-10)14(23)21-15(16(17,18)19)20-12-4-2-3-5-13(12)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJIRVMKLSVCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)
![5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)
![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)
![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)
![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)